9,9-difluorospiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Difluorospiro[55]undecan-3-one is a chemical compound characterized by a spirocyclic structure, where a spiro[55]undecane core is substituted with two fluorine atoms at the 9th position and a ketone group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-difluorospiro[5.5]undecan-3-one typically involves the introduction of fluorine atoms into the spiro[5.5]undecane framework. One common method is the fluorination of spiro[5.5]undecan-3-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluorospiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted spiro[5.5]undecane derivatives.
Scientific Research Applications
9,9-Difluorospiro[5.5]undecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Its fluorinated structure makes it a useful probe in biological studies, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9,9-difluorospiro[5.5]undecan-3-one depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ketone group can participate in various chemical reactions, facilitating the formation of covalent bonds with biological targets. The spirocyclic structure provides rigidity and stability, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecan-3-one: The parent compound without fluorine substitution.
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one: A similar compound with a dioxane ring instead of a ketone group.
3,9-Diazaspiro[5.5]undecane: A compound with nitrogen atoms in the spirocyclic framework.
Uniqueness
9,9-Difluorospiro[5.5]undecan-3-one is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research applications.
Properties
CAS No. |
2763776-26-5 |
---|---|
Molecular Formula |
C11H16F2O |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.